(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide
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Overview
Description
2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYBENZALDEHYDE with N-PHENYLHYDRAZINECARBOTHIOAMIDE under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Biology: It is used as a probe to study biological processes involving benzimidazole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The compound may also inhibit enzymes or disrupt cellular processes by interacting with specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-BENZIMIDAZOL-2-YLSULFANYL)-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
- 3-[(1H-BENZIMIDAZOL-2-YLSULFANYL)(ARYL)METHYL]-4-HYDROXYCOUMARIN DERIVATIVES
Uniqueness
2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a benzimidazole moiety with a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N5OS2 |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
1-[(E)-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C23H21N5OS2/c1-29-21-12-11-16(14-24-28-22(30)25-18-7-3-2-4-8-18)13-17(21)15-31-23-26-19-9-5-6-10-20(19)27-23/h2-14H,15H2,1H3,(H,26,27)(H2,25,28,30)/b24-14+ |
InChI Key |
MXKPRWUUTPBDAL-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2)CSC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NC2=CC=CC=C2)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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